molecular formula C10H9Br2N B1443678 3-(Bromomethyl)isoquinoline hydrobromide CAS No. 1357945-32-4

3-(Bromomethyl)isoquinoline hydrobromide

Cat. No. B1443678
M. Wt: 302.99 g/mol
InChI Key: PZJYIMPJBSNXFJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)isoquinoline hydrobromide is a chemical compound that belongs to the class of isoquinolines. It has a molecular formula of C10H9Br2N and an average mass of 302.993 Da .


Synthesis Analysis

The synthesis of 3-bromo isoquinoline derivatives, which are nitrogen-containing arylated heterocycles, has been achieved via Suzuki coupling reaction . This method is efficient and convenient for the synthesis of N-substituted isoquinolinone derivatives .


Molecular Structure Analysis

The structure of 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587(2), b=7.278(3), c=10.442(3) Å, a= 83.59(3)°, b= 75.42(2)°, g= 77.39(3)°, Z= 2, V= 471.9(3)Å3 .


Chemical Reactions Analysis

Isoquinolines, including 3-(Bromomethyl)isoquinoline hydrobromide, are aromatic polycyclic compounds that can be considered as 10-electron π-aromatic and delocalized systems . They resemble pyridine in their stability against chemical attack .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Spiro[isoquinoline-4,4′-pyran] Derivatives : A study described the synthesis of spiro[isoquinoline-4,4′-pyran]-3-imines, showcasing the utility of bromomethylated compounds in the formation of complex heterocyclic systems, which may have applications in pharmaceutical chemistry (Kisel’ et al., 2000).

  • Furo[3,2-c]-quinoline Derivatives : The electrophilic intramolecular heterocyclization process used bromomethylated compounds to synthesize 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]-quinoline hydrobromide, leading to derivatives that underwent further transformations (Avetisyan et al., 2007).

Pharmaceutical Applications

  • Halofuginone Hydrobromide Synthesis : A novel synthesis method for halofuginone hydrobromide, an anti-coccidial drug, was developed. This process utilized brominated compounds as intermediates, demonstrating the role of bromomethylated isoquinolines in the synthesis of pharmacologically active compounds (Zhang et al., 2017).

Fundamental Organic Synthesis Research

  • New Heterocyclic Systems : Research into the bromination of isoquinoline and related compounds has provided insights into regioselective monobromination, enabling the synthesis of various brominated heterocycles. These methodologies are fundamental for the development of new synthetic routes in organic chemistry (Brown & Gouliaev, 2004).

  • Acridizinium Salts Synthesis : The preparation of 1-hydroxypyrido[1,2-b]isoquinolinium bromides through intramolecular aromatic electrophilic substitution highlights the utility of bromomethylated compounds in synthesizing complex organic salts, which could have various applications in material science and organic synthesis (Potikha et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

3-(Bromomethyl)isoquinoline hydrobromide is used in various fields of research, including medicine, synthetic organic chemistry, and materials science. It has been suggested that this compound might serve as a basis for the discovery of potent analgesic and anti-inflammatory agents .

properties

IUPAC Name

3-(bromomethyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJYIMPJBSNXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)isoquinoline hydrobromide

CAS RN

1357945-32-4
Record name Isoquinoline, 3-(bromomethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357945-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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